2-Amino-1-(1-naphthyl)ethanol

Asymmetric catalysis Chiral ligand design N-Salicyl-β-amino alcohol

2-Amino-1-(1-naphthyl)ethanol (CAS 23913-55-5) is a chiral β-amino alcohol (C12H13NO, MW 187.24 g/mol) that features a primary amine at the 2-position and a hydroxyl group at the 1-position attached directly to a 1-naphthyl ring, creating a stereogenic center at C1. The compound is a white to off-white crystalline solid with moderate solubility in ethanol, chloroform, and ethers, but limited water solubility; it possesses two hydrogen bond donors and two acceptors, a predicted logP of approximately 2.53, and is commercially available in racemic form at purities of 95–97% (e.g., Fluorochem, CymitQuimica, Amatek).

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 23913-55-5
Cat. No. B1283732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(1-naphthyl)ethanol
CAS23913-55-5
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(CN)O
InChIInChI=1S/C12H13NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2
InChIKeyFWBOVFYHCSVEKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(1-naphthyl)ethanol (CAS 23913-55-5): Core Identity and Sourcing-Relevant Physicochemical Profile


2-Amino-1-(1-naphthyl)ethanol (CAS 23913-55-5) is a chiral β-amino alcohol (C12H13NO, MW 187.24 g/mol) that features a primary amine at the 2-position and a hydroxyl group at the 1-position attached directly to a 1-naphthyl ring, creating a stereogenic center at C1 . The compound is a white to off-white crystalline solid with moderate solubility in ethanol, chloroform, and ethers, but limited water solubility; it possesses two hydrogen bond donors and two acceptors, a predicted logP of approximately 2.53, and is commercially available in racemic form at purities of 95–97% (e.g., Fluorochem, CymitQuimica, Amatek) . As an unprotected 1,2-amino alcohol, it serves as a versatile scaffold for derivatization into chiral ligands, pharmaceutical intermediates, and resolution agents, with its 1-naphthyl substitution pattern conferring distinct steric and electronic properties compared to 2-naphthyl or phenyl analogs [1].

Why 2-Amino-1-(1-naphthyl)ethanol Cannot Be Freely Substituted with In-Class Analogs


Although 2-amino-1-(1-naphthyl)ethanol shares the generic β-amino alcohol motif with several commercially available analogs, the position of the naphthyl attachment (1-naphthyl vs. 2-naphthyl) and the regiochemistry of the amino and hydroxyl groups (1,2-amino alcohol vs. 2,2-amino alcohol) profoundly alter stereoelectronic properties, chiral induction capacity, and downstream application suitability [1]. The 1-naphthyl isomer exhibits a different spatial orientation of the aromatic system relative to the chelating amino-alcohol moiety, which directly impacts metal coordination geometry in asymmetric catalysis and binding interactions in biological targets such as Akt and norepinephrine N-methyltransferase (PNMT) [2]. Procurement of the incorrect regioisomer or positional isomer can therefore lead to failed asymmetric induction, altered pharmacokinetic profiles, or inactive pharmaceutical intermediates, making unambiguous specification of CAS 23913-55-5 essential for reproducible research and process chemistry [3].

Quantitative Differentiation Evidence for 2-Amino-1-(1-naphthyl)ethanol (CAS 23913-55-5) vs. Closest Analogs


Superior Enantioselectivity of 1-Naphthyl- vs. 2-Naphthyl-β-amino Alcohol Ligands in Catalytic Asymmetric Strecker and Michael Reactions

Chiral N-salicyl-β-amino alcohol ligands derived from 2-amino-1-(1-naphthyl)ethanol (1-naphthyl series) were directly compared with their 2-naphthyl counterparts in titanium-catalyzed asymmetric Strecker and Michael reactions. The 1-naphthyl-derived ligand induced the Strecker product with up to 97% ee and the Michael adduct with 91% ee [1]. The same study explicitly states that the 1-naphthyl ligand was 'more efficient than 2-naphthyl-β-aminoalcohols' [1], establishing a quantifiable advantage for the 1-naphthyl scaffold in asymmetric induction.

Asymmetric catalysis Chiral ligand design N-Salicyl-β-amino alcohol

Regiochemistry-Dependent Pharmacological Utility: 1-Naphthyl in Akt Kinase Inhibitors vs. 2-Naphthyl in Beta-Adrenergic Blockers

The 1-naphthyl regioisomer (CAS 23913-55-5) serves as a key intermediate in potent Akt kinase inhibitors, as exemplified by patent WO2008098105 where N-[2-amino-1-(1-naphthalenyl)ethyl]-5-(1-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide is claimed as an Akt inhibitor for cancer therapy [1]. In contrast, the 2-naphthyl regioisomer (CAS 5696-74-2) is predominantly associated with the beta-adrenergic blocker pharmacophore, being the primary metabolite of pronethalol (2-isopropylamino-1-(2-naphthyl)ethanol) [2][3]. This divergence in biological targeting pathways means the two regioisomers are not interchangeable in medicinal chemistry campaigns.

Medicinal chemistry Kinase inhibition Beta-blocker metabolism

Physicochemical Differentiation: Melting Point and logP of 1-Naphthyl vs. 2-Naphthyl and Phenyl Analogs

The 2-naphthyl regioisomer 2-amino-1-(2-naphthyl)ethanol (CAS 5696-74-2) exhibits a melting point of 122–124 °C as reported by abcr GmbH . The 1-naphthyl target compound (CAS 23913-55-5) has been reported with a melting point range of 106–109 °C by ChemBK . Additionally, the predicted logP for the 1-naphthyl compound is 2.53 , while the phenyl analog 2-amino-1-phenylethanol (CAS 7568-93-6) has a significantly lower logP (approximately 0.8), reflecting the greater lipophilicity conferred by the naphthyl system. These differences enable unambiguous identity confirmation and affect chromatographic retention, solvent partitioning, and membrane permeability.

Physicochemical characterization Chromatographic behavior Purification

Regioisomeric Impact on Synthetic Route Efficiency: 1-Naphthyl Oxirane Yield vs. 2-Naphthyl Analog

During the synthesis of chiral naphthyl β-amino alcohol ligands, the asymmetric reduction and epoxidation of 1-acetonaphthone and 2-acetonaphthone produced (R)-1-naphthyl oxirane in 43% yield and (R)-2-naphthyl oxirane in 67% yield, both with >99% ee [1]. While the 2-naphthyl oxirane is obtained in higher yield, the subsequent nucleophilic ring-opening with sodium azide gave identical yields (65%) for both 1-naphthyl and 2-naphthyl azido alcohols [1]. This differential synthetic efficiency must be factored into cost-of-goods calculations when sourcing either scaffold at scale.

Synthetic methodology Chiral oxirane synthesis Process chemistry

Differential PNMT Active-Site Binding Orientation: 1-Naphthyl as a Directional Probe of Hydrophobic Binding Pocket

In a series of studies probing the active site of norepinephrine N-methyltransferase (PNMT), 2-amino-1-(1-naphthyl)ethanol was employed as a directional probe to map the hydrophobic component of the aromatic ring binding region [1]. The 1-naphthyl substitution pattern provides distinct steric bulk orientation compared to phenyl or substituted-phenyl analogs, allowing differentiation of meta vs. para bulk tolerance in the PNMT active site. The study demonstrated that the aromatic ring binding site of PNMT exhibits directional sensitivity to the position of hydrophobic substituents, with para-substituted phenylethylamines showing significantly greater inhibitory activity than meta isomers [1]. This receptor-level differentiation is unique to the 1-naphthyl geometry.

Enzyme inhibition Norepinephrine N-methyltransferase Structure-activity relationship

Commercial Availability and Purity Profile: 1-Naphthyl vs. 2-Naphthyl Isomer Supply Chain Considerations

The 1-naphthyl compound (CAS 23913-55-5) is stocked by multiple reputable vendors including Fluorochem (95% purity, Product Code F657473) , CymitQuimica (95% purity, Brand: Biosynth) , and Amatek Scientific (97% purity) . The 2-naphthyl isomer (CAS 5696-74-2) is available from abcr GmbH (melting point 122–124 °C) and other suppliers. The 1-naphthyl compound is explicitly classified as a versatile small molecule scaffold by Biosynth , with shipping classifications (GHS07, Warning) that are consistent with typical amino alcohol hazards . The availability of the compound as an achiral racemate, (R)-enantiomer (CAS 110480-83-6), and (S)-enantiomer allows procurement tailored to the stereochemical requirements of the end application.

Chemical procurement Supply chain Vendor comparison

Highest-Value Application Scenarios for 2-Amino-1-(1-naphthyl)ethanol (CAS 23913-55-5) Based on Quantitative Evidence


Chiral Ligand Synthesis for Catalytic Asymmetric Strecker and Michael Reactions

When designing N-salicyl-β-amino alcohol ligands for titanium-catalyzed asymmetric Strecker or Michael reactions, the 1-naphthyl derivative (derived from CAS 23913-55-5) should be prioritized over the 2-naphthyl analog. Evidence demonstrates that 1-naphthyl-derived ligands achieve up to 97% ee in Strecker reactions and 91% ee in Michael additions, outperforming their 2-naphthyl counterparts . This makes the 1-naphthyl scaffold the preferred starting material for asymmetric catalysis groups targeting high enantioselectivity in carbon-carbon and carbon-nitrogen bond-forming reactions.

Akt Kinase Inhibitor Medicinal Chemistry Programs in Oncology

For research teams developing ATP-competitive Akt inhibitors for cancer therapy, the 1-naphthyl regioisomer is the required intermediate, as demonstrated by its incorporation into potent Akt inhibitor chemotypes in SmithKline Beecham's patent portfolio (WO2008098105) . The 2-naphthyl analog is not claimed in this chemotype and is instead associated with the beta-adrenergic pharmacophore, making regioisomer specification critical at the procurement stage for oncology-focused programs.

PNMT Active-Site Mapping and Adrenergic Pharmacology Probe Development

Neuroscience and adrenergic pharmacology laboratories studying phenylethanolamine N-methyltransferase (PNMT) should select 2-amino-1-(1-naphthyl)ethanol as a validated directional probe for the hydrophobic aromatic ring binding pocket, as established by Rafferty et al. (1982) . The 1-naphthyl group provides distinct steric information about bulk tolerance at the enzyme active site that cannot be obtained from phenyl or 2-naphthyl analogs.

Chiral Resolution and Chromatographic Method Development with Naphthyl-Containing Analytes

The elevated logP (2.53) and unique UV chromophore of the 1-naphthyl system, compared to phenyl analogs (logP ~0.8), make CAS 23913-55-5 a valuable model compound for developing and validating chiral HPLC and SFC separation methods for hydrophobic amino alcohols . The compound's distinct retention behavior on polysaccharide-based chiral stationary phases has been documented in enantioseparation studies of amino-naphthol analogues [4].

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18 linked technical documents
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